An In-depth Technical Guide to 2-Vinylbenzaldehyde: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Vinylbenzaldehyde: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylbenzaldehyde, also known as 2-formylstyrene, is a bifunctional organic compound featuring both a vinyl group and an aldehyde group attached to a benzene ring at ortho positions. This unique arrangement of reactive moieties makes it a valuable and versatile building block in organic synthesis, polymer chemistry, and materials science. The proximate reactive sites allow for a range of intramolecular reactions and the formation of complex cyclic structures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and key applications, offering field-proven insights for professionals in research and development.
Molecular Structure and Physicochemical Properties
The structure of 2-vinylbenzaldehyde (C₉H₈O) consists of a vinyl substituent (-CH=CH₂) and a formyl substituent (-CHO) at the 1 and 2 positions of a benzene ring, respectively.[1][2] This ortho-configuration is crucial to its distinct reactivity, enabling intramolecular cyclization reactions that are not possible with its meta and para isomers. The molecule's reactivity is governed by the interplay between the electron-withdrawing aldehyde group and the π-system of the vinyl group and the aromatic ring.
Key Physicochemical Data:
A summary of the core physicochemical properties of 2-vinylbenzaldehyde is presented below.
| Property | Value | Source(s) |
| CAS Number | 28272-96-0 | [1][3] |
| Molecular Formula | C₉H₈O | [1][3] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 232.5 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [3] |
| Storage | 2-8°C under an inert atmosphere | [3] |
| SMILES | C=CC1=CC=CC=C1C=O | [1][2] |
| InChI Key | DHEJIZSVHGOKMJ-UHFFFAOYSA-N | [1][3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 2-vinylbenzaldehyde.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aldehyde, vinyl, and aromatic protons. The aldehydic proton typically appears as a singlet far downfield (around δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group.[4] The vinyl protons exhibit characteristic splitting patterns in the δ 5.0-7.0 ppm region, while the aromatic protons resonate in the δ 7.0-8.0 ppm range.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum is characterized by a signal for the carbonyl carbon around δ 190-193 ppm.[5] The sp² carbons of the vinyl group and the aromatic ring appear in the δ 110-140 ppm region.
-
Infrared (IR) Spectroscopy : The IR spectrum shows a strong, characteristic absorption band for the C=O stretch of the aldehyde at approximately 1700 cm⁻¹. Other significant peaks include C-H stretching vibrations for the vinyl and aromatic groups above 3000 cm⁻¹ and C=C stretching vibrations for the aromatic ring around 1600 and 1480 cm⁻¹.[4]
Synthesis and Purification
Several synthetic routes to 2-vinylbenzaldehyde have been reported. A common and effective laboratory-scale method involves a Stille cross-coupling reaction.
Example Protocol: Synthesis via Stille Coupling[7]
This procedure illustrates the synthesis of a substituted 2-vinylbenzaldehyde derivative, which can be adapted for the parent compound.
Objective: To synthesize 4,5-dimethoxy-2-vinylbenzaldehyde from 2-bromo-4,5-dimethoxybenzaldehyde.
Materials:
-
2-bromo-4,5-dimethoxybenzaldehyde
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene (PhCH₃)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 2-bromo-4,5-dimethoxybenzaldehyde (2 mmol), tributyl(vinyl)tin (2 mmol), and Pd(PPh₃)₄ (3 mol%).
-
Add 3 mL of anhydrous toluene to the flask.
-
Stir the reaction mixture at 110 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomite, washing the filter cake with ethyl acetate.
-
Collect the filtrate and remove the solvent under reduced pressure (vacuum).
-
Purify the resulting residue by silica gel column chromatography using an eluent mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) to yield the pure product.[6]
Causality: The Pd(PPh₃)₄ catalyst is crucial for facilitating the cross-coupling between the aryl bromide and the vinyltin reagent. The anhydrous and inert atmosphere is necessary to prevent the deactivation of the catalyst and side reactions. Purification by column chromatography effectively separates the desired product from tin byproducts and unreacted starting materials.
Chemical Reactivity and Synthetic Applications
The dual functionality of 2-vinylbenzaldehyde makes it a versatile substrate for a variety of chemical transformations. The aldehyde can undergo typical reactions like oxidation, reduction, and nucleophilic addition, while the vinyl group can participate in polymerization and cycloaddition reactions.
Key Reactions of 2-Vinylbenzaldehyde
// Main compound main [label="2-Vinylbenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Reaction nodes poly [label="Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; hydro [label="Intramolecular\nHydroacylation", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,2!"]; da [label="Diels-Alder Reaction\n(as Dienophile)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; redox [label="Oxidation/Reduction\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"];
// Product nodes polymer [label="Poly(2-vinylbenzaldehyde)", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,2!"]; indanone [label="Indanone Derivatives", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,2!"]; cyclohexene [label="Cyclohexene Adducts", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,-2!"]; acid_alcohol [label="2-Vinylbenzoic Acid /\n2-Vinylbenzyl Alcohol", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,-2!"];
// Edges main -> poly [label="[Catalyst, e.g., BF₃·OEt₂]", dir=forward, color="#4285F4"]; poly -> polymer [color="#4285F4"];
main -> hydro [label="[Rh(I) or L-proline catalyst]", dir=forward, color="#34A853"]; hydro -> indanone [color="#34A853"];
main -> da [label="+ Conjugated Diene", dir=forward, color="#FBBC05"]; da -> cyclohexene [color="#FBBC05"];
// Main compound main [label="2-Vinylbenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Reaction nodes poly [label="Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; hydro [label="Intramolecular\nHydroacylation", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,2!"]; da [label="Diels-Alder Reaction\n(as Dienophile)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; redox [label="Oxidation/Reduction\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"];
// Product nodes polymer [label="Poly(2-vinylbenzaldehyde)", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,2!"]; indanone [label="Indanone Derivatives", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,2!"]; cyclohexene [label="Cyclohexene Adducts", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="-5,-2!"]; acid_alcohol [label="2-Vinylbenzoic Acid /\n2-Vinylbenzyl Alcohol", shape=ellipse, style=filled, fillcolor="#F8F9FA", fontcolor="#5F6368", pos="5,-2!"];
// Edges main -> poly [label="[Catalyst, e.g., BF₃·OEt₂]", dir=forward, color="#4285F4"]; poly -> polymer [color="#4285F4"];
main -> hydro [label="[Rh(I) or L-proline catalyst]", dir=forward, color="#34A853"]; hydro -> indanone [color="#34A853"];
main -> da [label="+ Conjugated Diene", dir=forward, color="#FBBC05"]; da -> cyclohexene [color="#FBBC05"];
main -> redox [label="[Oxidant] or [Reductant]", dir=forward, color="#EA4335"]; redox -> acid_alcohol [color="#EA4335"]; } Caption: Key synthetic transformations of 2-vinylbenzaldehyde.
-
Intramolecular Hydroacylation: This is a hallmark reaction of 2-vinylbenzaldehyde, where the molecule undergoes cyclization to form indanone derivatives. This transformation can be catalyzed by transition metals like Rhodium(I) or, more recently, by environmentally benign organocatalysts such as L-proline.[7][8] This reaction is a powerful tool for constructing the indanone core, a scaffold present in numerous bioactive molecules, including the anti-Alzheimer's drug Donepezil.[7][9]
-
Diels-Alder Reaction: The vinyl group of 2-vinylbenzaldehyde can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene rings.[10][11] The electron-withdrawing aldehyde group activates the vinyl group, making it a more reactive dienophile. This reaction is a reliable method for constructing six-membered rings with high stereochemical control.[10]
-
Polymerization: 2-Vinylbenzaldehyde can undergo polymerization through its vinyl group, typically initiated by cationic catalysts like BF₃·OEt₂.[12] The resulting polymers contain pendant aldehyde groups, which can be further modified, making them useful as functional polymers or polymer supports. Cationic polymerization can sometimes lead to cyclopolymerization, where both the vinyl and aldehyde groups participate to form cyclic units within the polymer backbone.[12][13]
Applications in Research and Development
The unique reactivity of 2-vinylbenzaldehyde has led to its use in several areas of chemical science.
-
Pharmaceutical Synthesis: Its ability to form the indanone skeleton via intramolecular hydroacylation makes it a key precursor for synthesizing pharmaceutically important molecules.[7][8] The indanone framework is a common feature in many biologically active compounds.
-
Polymer and Materials Science: As a functional monomer, 2-vinylbenzaldehyde is used to create polymers with reactive aldehyde side chains. These polymers can be used for post-polymerization modification, cross-linking, or as scaffolds for attaching other molecules. Copolymers of 2-vinylbenzaldehyde with other monomers, like styrene, have also been explored for creating functional materials.[14]
-
Organic Synthesis: Beyond its signature reactions, 2-vinylbenzaldehyde serves as a versatile intermediate for creating complex molecular architectures. The two functional groups can be manipulated independently or in concert to build intricate carbocyclic and heterocyclic systems.
Safety and Handling
2-Vinylbenzaldehyde is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Precautions for Safe Handling:
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3][15] Keep away from sources of ignition.[15]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-Vinylbenzaldehyde stands out as a bifunctional building block of significant utility in modern organic and polymer chemistry. Its unique ortho-arrangement of a vinyl and an aldehyde group provides a gateway to valuable synthetic transformations, most notably the intramolecular hydroacylation to form indanones and participation in Diels-Alder cycloadditions. For researchers in drug discovery, materials science, and synthetic methodology, a thorough understanding of the properties and reactivity of 2-vinylbenzaldehyde opens up numerous possibilities for innovation and the efficient construction of complex molecular targets.
References
-
A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes. (2017). The Royal Society of Chemistry. Retrieved from [Link]
-
Electronic Supplementary Information for Design of recyclable TEMPO derivatives. (2016). The Royal Society of Chemistry. Retrieved from [Link]
-
2-Vinylbenzaldehyde | CAS 28272-96-0. (n.d.). American Elements. Retrieved from [Link]
-
A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. (2017). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Hydroacylation of 2-Vinyl Benzaldehyde Systems: An Efficient Method for the Synthesis of Chiral 3-Substituted Indanones. (2005). Journal of the American Chemical Society. Retrieved from [Link]
-
Chemical Properties of Vinylbenzaldehyde (CAS 43145-54-6). (n.d.). Cheméo. Retrieved from [Link]
-
A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes | Request PDF. (2017). ResearchGate. Retrieved from [Link]
-
Qualitative Tier 2 Assessment - Benzaldehyde. (n.d.). Santos. Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Universitat Autònoma de Barcelona. Retrieved from [Link]
-
Benzaldehyde, 2-ethenyl- | C9H8O | CID 39391. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Well-Defined Alternating Copolymers of Benzaldehydes with Vinyl Ethers. (2019). Macromolecules - ACS Publications. Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. Retrieved from [Link]
-
Spectroscopic Analysis of Organic Compounds. (n.d.). Surendranath College. Retrieved from [Link]
-
The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]
-
Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Can vinyl alcohol react as a dienophile in Diels-Alder reactions? (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
UV-Visible, IR, and 1 NMR spectral data of compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
The Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. (2013). Macromolecules - ACS Publications. Retrieved from [Link]
-
Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. (2013). ACS Publications. Retrieved from [Link]
-
Synthesis of high quality two-dimensional materials via chemical vapor deposition. (2016). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Styrene/3-vinyl benzaldehyde copolymer. (n.d.). ResearchGate. Retrieved from [Link]
-
Introduction to 2D materials and their applications. (2024). PMC - NIH. Retrieved from [Link]
-
Applications of 2D Materials in Environmental Remediation | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in Suspended 2D Materials and Their Applications. (2025). MDPI. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Benzaldehyde, 2-ethenyl- | C9H8O | CID 39391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Vinylbenzaldehyde | 28272-96-0 [sigmaaldrich.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Diels-Alder Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. aksci.com [aksci.com]
